Triethyl(prop-2-enyl)azanium
Overview
Description
Triethyl(prop-2-enyl)azanium is an organic compound characterized by the presence of a triethylammonium group attached to a prop-2-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(prop-2-enyl)azanium typically involves the reaction of triethylamine with prop-2-enyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
(C2H5)3N+CH2=CHCH2X→(C2H5)3NCH2=CHCH2X
where X represents a halide group (e.g., chloride, bromide).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Triethyl(prop-2-enyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The prop-2-enyl group can undergo substitution reactions, where the halide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Triethyl(prop-2-enyl)azanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Triethyl(prop-2-enyl)azanium involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and activity.
Comparison with Similar Compounds
Similar Compounds
Triethylamine: A simple tertiary amine with similar chemical properties but lacking the prop-2-enyl group.
Prop-2-enylamine: Contains the prop-2-enyl group but lacks the triethylammonium moiety.
N,N-Diethyl(prop-2-enyl)amine: Similar structure but with diethyl groups instead of triethyl.
Uniqueness
Triethyl(prop-2-enyl)azanium is unique due to the combination of the triethylammonium group and the prop-2-enyl chain, which imparts distinct chemical reactivity and potential applications. This combination allows for versatile chemical transformations and interactions with various molecular targets.
Properties
IUPAC Name |
triethyl(prop-2-enyl)azanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVYEIXLHVEXCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274664 | |
Record name | triethyl(prop-2-enyl)azanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42729-68-0 | |
Record name | triethyl(prop-2-enyl)azanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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